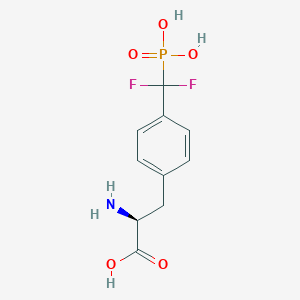
4-(Phosphonodifluoromethyl)-L-phenylalanine
説明
4-(Phosphonodifluoromethyl)-L-phenylalanine is a compound that plays a significant role in cellular signal transduction . It has a molecular formula of C10H12F2NO5P and a molecular weight of 295.18 g/mol .
Synthesis Analysis
The synthesis of this compound involves the incorporation of phosphotyrosyl mimetic into signal transduction-directed peptides . This process is often used in the preparation of fluoro-4-(phosphonomethyl)-D,L-phenylalanine and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine, which are suitably protected for solid-phase synthesis of peptides containing hydrolytically stable analogs of O-phosphotyrosine .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in cellular signal transduction . It is incorporated into synthetic phosphotyrosyl-containing peptides based on cognate sequences surrounding these phosphotyrosyl residues .科学的研究の応用
Synthesis and Peptide Analogues : Burke et al. (1993) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, which were used for solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke, Smyth, Otaka, & Roller, 1993).
Binding Affinity and Cellular Uptake : Stankovic et al. (1997) found that incorporating 4-phosphonodifluoromethyl-phenylalanine into SH2 targeted peptides and peptidomimetic ligands affected binding affinity and selectivity towards Src and Abl SH2 domains. This compound also helped in producing prodrugs with excellent cellular delivery and reconversion rates (Stankovic et al., 1997).
Inhibition of Insulin Receptor Dephosphorylation : Burke et al. (1994) demonstrated that a hexameric peptide containing phosphonodifluoromethyl phenylalanine was exceptionally potent in inhibiting PTP 1B-mediated dephosphorylation of the insulin receptor, indicating its potential as a powerful PTP inhibitor (Burke, Kole, & Roller, 1994).
Synthesis and Therapeutic Role in Signal Transduction : A review by Wardle et al. (2010) highlighted the development and application of 4-(phosphonodifluoromethyl)phenylalanine in peptidomimetic ligands targeting proteins in dysfunctional intracellular signal transduction pathways. The review also discussed the chemical synthesis and utility of related phosphotyrosine analogues (Wardle, Hudson, & Bligh, 2010).
Potent Inhibition of Protein-Tyrosine Phosphatases : Chen et al. (1995) found that phosphonodifluoromethyl phenylalanine was more effective than its counterpart phosphonomethyl phenylalanine in inhibiting protein tyrosine phosphatases. This was attributed to the introduction of fluorine atoms, enhancing binding affinity and mimicking phosphate ester oxygen in phosphotyrosine (Chen et al., 1995).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUMKHDIFUQGB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




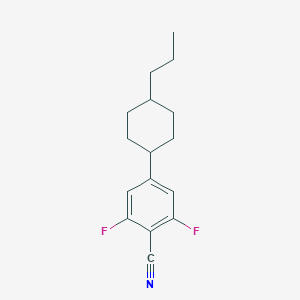

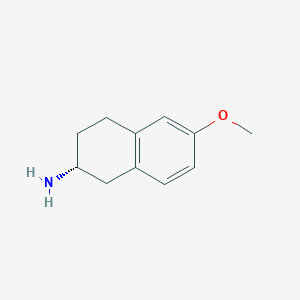
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

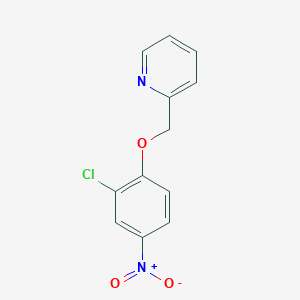
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
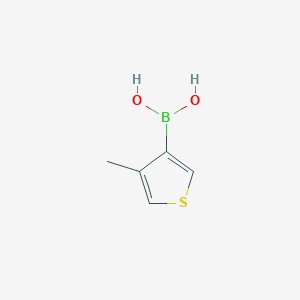
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
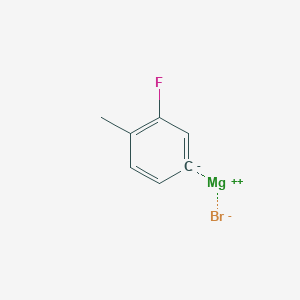
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)
